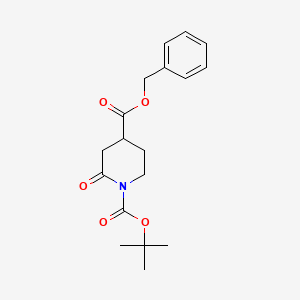
Benzyl 1-boc-2-oxopiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-boc-2-oxopiperidine-4-carboxylate, commonly known as Boc-piperidine, is a derivative of piperidine. It is used as a raw material for the synthesis of various compounds .
Synthesis Analysis
This compound is generally used as a building block in the synthesis of various medicinal compounds . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis
The molecular formula of this compound is C18H23NO5. Its molecular weight is 333.4 g/mol.Chemical Reactions Analysis
This compound participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a density of 1.172 g/mL at 25 °C (lit.) . Its melting point is 38-41°C, and its boiling point is 114-140 °C/0.25 mmHg (lit.) . The compound has a vapor pressure of 4.18E-06mmHg at 25°C , and a refractive index of n20/D 1.542 (lit.) .Aplicaciones Científicas De Investigación
Benzyl 1-boc-2-oxopiperidine-4-carboxylate is used in a variety of scientific research applications. It is used as a protecting group in the synthesis of peptides and other biologically active compounds. It is also used in the synthesis of small molecules and natural products. In addition, it is used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Mecanismo De Acción
Target of Action
It is generally used as a building block in the synthesis of various medicinal compounds .
Mode of Action
It is known to be used for synthetic conversion reactions that have attracted much attention, including Knoevenagel reactions, Heterogeneous Diels-Alder reaction and reaction to generate N- (4-piperidinyl) hydroxy indole .
Result of Action
As it is used as a building block in the synthesis of various medicinal compounds, the effects can vary based on the final compound synthesized .
Action Environment
It is known that the compound is a white to yellow solid at room temperature .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using benzyl 1-boc-2-oxopiperidine-4-carboxylate in lab experiments include its low cost and relatively easy synthesis. The compound is also relatively stable, making it suitable for use in a variety of applications. The main limitation of the compound is its limited solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
For the use of benzyl 1-boc-2-oxopiperidine-4-carboxylate include the development of new synthetic methods for the synthesis of peptides, small molecules, and natural products. In addition, the compound could be used in the development of new pharmaceuticals and the optimization of existing drugs. Furthermore, the compound could be used in the development of new biocatalysts and enzyme inhibitors. Finally, the compound could be used in the development of new materials and nanostructures.
Métodos De Síntesis
Benzyl 1-boc-2-oxopiperidine-4-carboxylate is synthesized by a reaction between benzyl bromide and 2-oxopiperidine-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as ethyl acetate, at room temperature. The reaction is complete when the pH of the reaction mixture is neutralized with an acid, such as hydrochloric acid.
Propiedades
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-oxopiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-10-9-14(11-15(19)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBBSJVYYFUYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

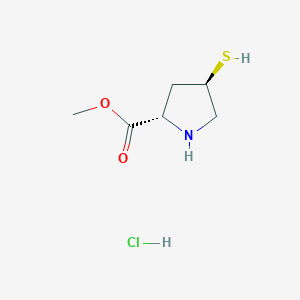




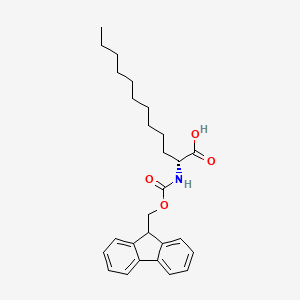

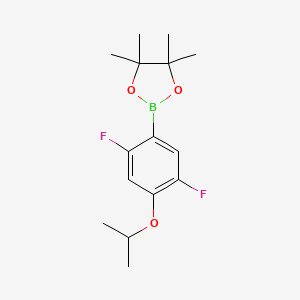
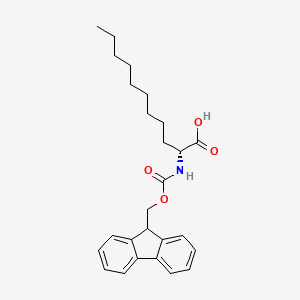
![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
